

# Physical and chemical characteristics of 4-tert-pentylcyclohexanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-tert-Pentylcyclohexanone

Cat. No.: B096371

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## An In-depth Technical Guide to 4-tert-pentylcyclohexanone

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4-tert-pentylcyclohexanone**, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**4-tert-pentylcyclohexanone**, also known as 4-(1,1-dimethylpropyl)cyclohexanone, is a cyclic ketone with a distinct camphoraceous and woody odor.<sup>[1]</sup> Its core structure consists of a cyclohexane ring substituted with a tert-pentyl group at the fourth position relative to the carbonyl group.

## Identification and Nomenclature

Property	Value
IUPAC Name	4-(2-methylbutan-2-yl)cyclohexan-1-one[2]
Synonyms	4-tert-Amylcyclohexanone, Orivone, Isopentylcyclohexanone[2]
CAS Number	16587-71-6[2]
Molecular Formula	C11H20O[1]
Molecular Weight	168.28 g/mol [1]
InChI Key	DCSKAMGZSIRJAQ-UHFFFAOYSA-N
SMILES	<chem>CCC(C)(C)C1CCC(=O)CC1</chem>

## Physicochemical Data

The physical properties of **4-tert-pentylcyclohexanone** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

Property	Value	Reference
Melting Point	96 °C	[3]
Boiling Point	124-125 °C at 16 mmHg	[3]
Density	0.92 g/cm <sup>3</sup>	[3]
Flash Point	94 °C	
Vapor Pressure	4.2 Pa at 24 °C	[3]
Refractive Index	1.4690	[3]
LogP	3.40	

## Solubility

**4-tert-pentylcyclohexanone** exhibits limited solubility in water but is soluble in alcohols and other organic solvents.[1][3] This characteristic is typical for a molecule with a significant nonpolar hydrocarbon component and a polar carbonyl group.

Solvent	Solubility
Water	Insoluble
Alcohol	Soluble
Perfume Oils	Soluble

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **4-tert-pentylcyclohexanone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **4-tert-pentylcyclohexanone** is not readily available in the provided search results, data for the closely related 4-tert-butylcyclohexanone can provide insights into the expected spectral features.

- $^1\text{H}$  NMR:** The proton NMR spectrum would be expected to show signals corresponding to the protons of the cyclohexyl ring and the tert-pentyl group. The protons alpha to the carbonyl group would appear as multiplets in the downfield region (around 2.0-2.5 ppm). The protons of the tert-pentyl group would appear as singlets and multiplets in the upfield region (around 0.8-1.5 ppm).
- $^{13}\text{C}$  NMR:** The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region (around 210 ppm). Signals for the carbons of the cyclohexyl ring and the tert-pentyl group would appear in the aliphatic region.

### Infrared (IR) Spectroscopy

The IR spectrum of **4-tert-pentylcyclohexanone** is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group. This peak is typically observed in the range of 1715-1725  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would show a molecular ion peak ( $M^+$ ) at  $m/z$  168, corresponding to the molecular weight of **4-tert-pentylcyclohexanone**. Common fragmentation patterns would involve the loss of alkyl groups from the tert-pentyl substituent.

## Experimental Protocols

### Synthesis of 4-tert-pentylcyclohexanone

A common method for the synthesis of 4-substituted cyclohexanones involves the oxidation of the corresponding cyclohexanol. While a specific detailed protocol for **4-tert-pentylcyclohexanone** was not found, a general procedure for the oxidation of a similar compound, 4-tert-butylcyclohexanol, can be adapted.

Oxidation of 4-tert-pentylcyclohexanol:

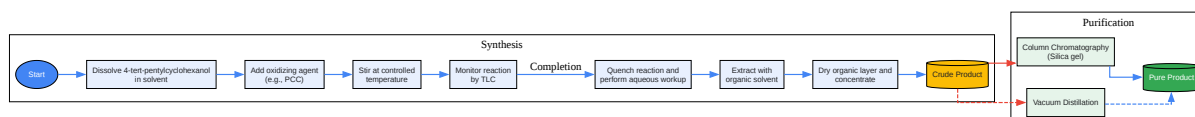
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-pentylcyclohexanol in a suitable solvent such as dichloromethane or acetone.
- **Oxidizing Agent:** Prepare a solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone).
- **Reaction:** Slowly add the oxidizing agent to the solution of the alcohol while maintaining the temperature at 0-25 °C.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., isopropanol for Jones reagent). Filter the mixture to remove any solid byproducts.
- **Extraction:** Extract the product into an organic solvent like diethyl ether or ethyl acetate.
- **Washing:** Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

## Purification

The crude **4-tert-pentylcyclohexanone** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, distillation under reduced pressure can be employed for purification.

### Workflow for Synthesis and Purification of **4-tert-pentylcyclohexanone**



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Caption: A workflow diagram illustrating the synthesis of **4-tert-pentylcyclohexanone** via oxidation of the corresponding alcohol, followed by purification using either column chromatography or vacuum distillation.

## Applications in Drug Development and Biological Activity

The primary documented application of **4-tert-pentylcyclohexanone** is as a fragrance ingredient in various consumer products.<sup>[2]</sup> Its pleasant odor makes it a valuable component in the perfume and cosmetics industries.

Information regarding the direct application of **4-tert-pentylcyclohexanone** in drug development or its interaction with specific biological signaling pathways is limited in the public domain. However, some studies on structurally related compounds, such as derivatives of 4-

tert-butylcyclohexanone, have reported biological activities. For instance, certain derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as feeding deterrent properties against specific insects. One source mentions that **4-tert-pentylcyclohexanone** has been shown to be effective in vitro against bacteria, yeast, and fungi, though detailed studies are not readily available.

The cyclohexanone scaffold is a common motif in medicinal chemistry and can be found in various biologically active molecules. The presence of the lipophilic tert-pentyl group in **4-tert-pentylcyclohexanone** could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Further research is warranted to explore the potential pharmacological activities of this compound and its derivatives.

## Safety and Handling

Based on the available safety data, **4-tert-pentylcyclohexanone** may cause skin irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets (SDS) before handling any chemical.

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Address: 3281 E Guasti Rd

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